

Application Notes and Protocols: Apatinib for Cell Culture Experiments

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Compound of Interest

| | |
|----------------|----------|
| Compound Name: | Apatinib |
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Introduction

Apatinib, also known as Rivoceranib (YN968D1), is a potent, orally administered, small-molecule tyrosine kinase inhibitor (TKI) that selectively targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^{[1][2][3][4]} By binding to the intracellular ATP-binding site of VEGFR-2, **Apatinib** effectively blocks the VEGF-mediated signaling pathway.^{[4][5]} This inhibition disrupts downstream cascades, including the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, which are crucial for tumor cell proliferation, survival, migration, and angiogenesis.^{[1][6][7]} These application notes provide detailed protocols for the preparation and use of **Apatinib** in various cell culture experiments, intended for researchers, scientists, and drug development professionals.

Apatinib: Product Information and Handling

Proper preparation and storage of **Apatinib** are critical for ensuring its stability and activity in cell culture experiments.

Reagent Preparation and Solubility

Apatinib is sparingly soluble in aqueous solutions but is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO).^{[8][9][10]}

Protocol for Preparing a 100 mM **Apatinib** Stock Solution:

- Weighing: Accurately weigh the required amount of **Apatinib** powder (Molecular Weight: 397.5 g/mol) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 39.75 mg of **Apatinib**.
- Dissolving: Add the appropriate volume of cell culture-grade DMSO to the **Apatinib** powder. [9][10]
- Mixing: Vortex the solution thoroughly until the **Apatinib** is completely dissolved, ensuring no visible particulates remain.
- Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles.

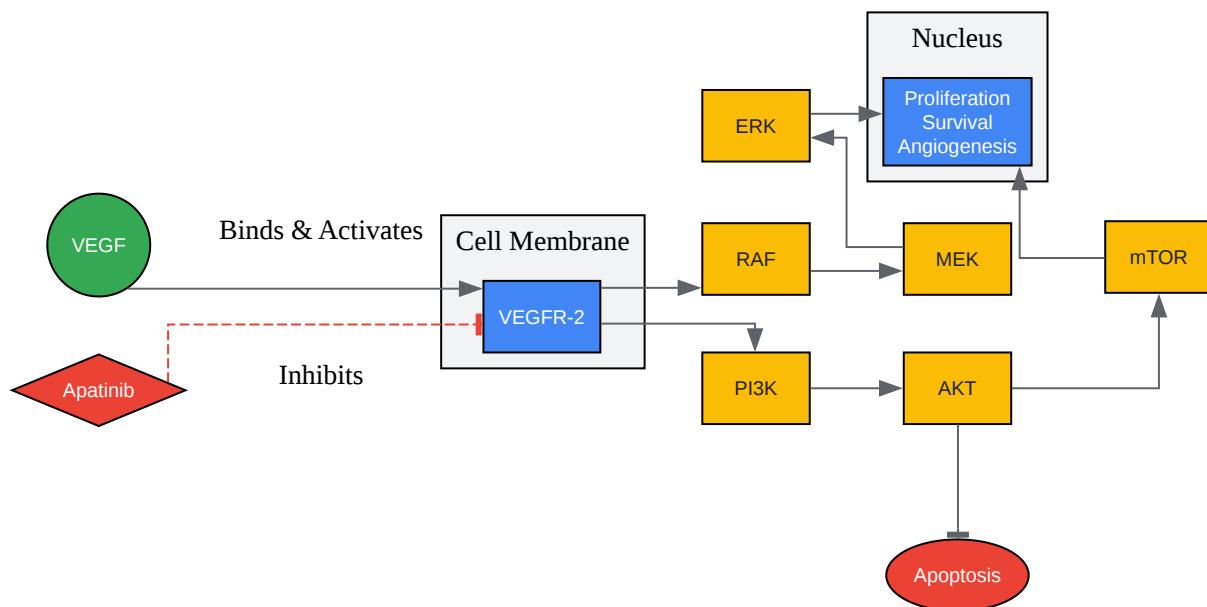
Note: When preparing working solutions, it is recommended to add the DMSO stock solution dropwise into the cell culture medium while gently swirling to prevent precipitation.[11] The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Storage and Stability

- Powder: Store the solid **Apatinib** powder at -20°C in a tightly sealed container, where it remains stable for at least four years.[10][12]
- Stock Solutions: Store the DMSO stock solution aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[13]
- Aqueous Solutions: Aqueous working solutions are not recommended for storage and should be prepared fresh for each experiment.[10]

Mechanism of Action: VEGFR-2 Signaling Pathway

Apatinib exerts its anti-tumor effects primarily by inhibiting the autophosphorylation of VEGFR-2 upon binding of its ligand, VEGF.[5] This action blocks the initiation of downstream signaling cascades that promote cancer cell growth, proliferation, and survival.[1][6][14]



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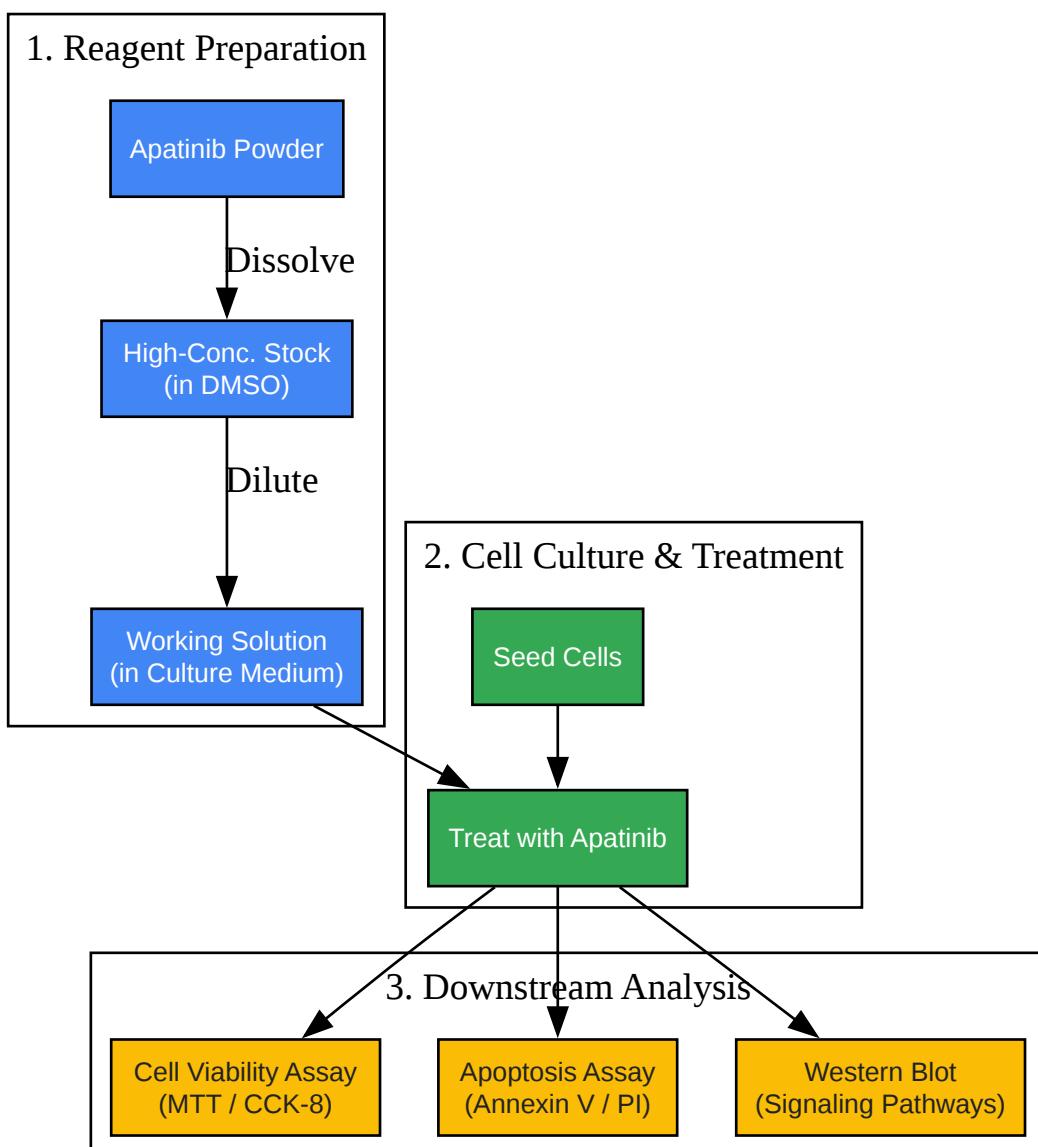
Apatinib inhibits the VEGF/VEGFR-2 signaling pathway.

Experimental Protocols

The following protocols are generalized methodologies for common *in vitro* assays involving **Apatinib**. Optimization may be required depending on the specific cell line and experimental conditions.

General Experimental Workflow

The typical workflow for an *in vitro* experiment with **Apatinib** involves preparing the drug, treating the cells, and performing subsequent functional or molecular analyses.

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General workflow for **Apatinib** cell culture experiments.

Cell Viability and Proliferation Assay (MTT / CCK-8)

This protocol assesses the effect of **Apatinib** on cell viability and proliferation.

Materials:

- 96-well cell culture plates

- Complete cell culture medium
- **Apatinib** working solutions
- MTT reagent (5 mg/mL in PBS) or CCK-8 kit
- DMSO (for MTT assay)
- Microplate reader

Protocol:

- Cell Seeding: Seed cells into 96-well plates at a density of approximately 5,000 cells per well in 100 μ L of medium.[8]
- Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until cells adhere and reach exponential growth phase (typically overnight).
- Treatment: Replace the medium with fresh medium containing various concentrations of **Apatinib** (e.g., 0-100 μ M).[15][16] Include a vehicle control (medium with the same final concentration of DMSO as the highest **Apatinib** dose).
- Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).[8][16]
- Reagent Addition:
 - For MTT Assay: Add 10 μ L of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8] Then, carefully remove the medium and add 150 μ L of DMSO to dissolve the formazan crystals.[8]
 - For CCK-8 Assay: Add 10 μ L of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- Measurement: Read the absorbance on a microplate reader at 570 nm for the MTT assay[8] or 450 nm for the CCK-8 assay.[17]
- Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Table 1: Reported IC₅₀ Values of **Apatinib** in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC ₅₀ (μM) |
|-----------|------------------------|---------------------|-----------------------|
| ASPC-1 | Pancreatic Cancer | 72 | 16.94[15] |
| PANC-1 | Pancreatic Cancer | 72 | 37.24[15] |
| MGC-803 | Gastric Cancer | 72 | ~25 (Approx.) |
| AGS | Gastric Cancer | 72 | ~30 (Approx.) |
| SGC-7901 | Gastric Cancer | 72 | ~40 (Approx.) |
| H446 | Small Cell Lung Cancer | 24 | ~50 (Approx.)[18] |

| H69 | Small Cell Lung Cancer | 24 | ~50 (Approx.)[18] |

Note: IC₅₀ values can vary significantly based on experimental conditions and cell line characteristics.

Apoptosis Assay (Annexin V / PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by **Apatinib**.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[19][20]

Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic or necrotic cells.[19][20]

Principle of Annexin V and Propidium Iodide (PI) staining.

Protocol:

- Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere.[21] Treat with the desired concentrations of **Apatinib** for a specified time (e.g., 24 or 48 hours) once they reach 60-70% confluence.[21]

- Cell Harvesting: Collect both the floating cells from the supernatant and the adherent cells by trypsinization.[22] Combine them and centrifuge at 300 x g for 5 minutes.
- Washing: Wash the cell pellet twice with cold 1X PBS, centrifuging after each wash.[22][23]
- Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[22]
- Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[22]
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
- Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[22]

Analysis of Signaling Pathways (Western Blot)

This protocol outlines the preparation of cell lysates for analyzing the effect of **Apatinib** on protein expression and phosphorylation.

Protocol:

- Cell Culture and Treatment: Seed cells in 6-well or 10-cm plates. At 70-80% confluence, treat the cells with **Apatinib** at the desired concentrations and for the appropriate duration (e.g., 2-24 hours).
- Lysis: Wash the cells with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
- Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Supernatant Collection: Carefully collect the supernatant containing the protein lysate.

- Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
- Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
- Western Blotting: Proceed with standard Western blotting procedures to detect target proteins such as p-VEGFR2, total VEGFR2, p-AKT, total AKT, p-ERK, and total ERK.[6][7]

Summary of Effective Apatinib Concentrations

The optimal concentration of **Apatinib** varies by cell line and the biological endpoint being measured.

Table 2: Effective Concentrations of **Apatinib** in Various In Vitro Assays

| Cancer Type | Cell Line(s) | Assay | Effective Concentration Range | Outcome |
|--------------------|--------------------|--------------------------|-------------------------------|--|
| Cholangiocarcinoma | RBE, SSP25 | Western Blot | 60 - 120 nM | Reduced pPI3K and pAKT levels. [1] |
| Cholangiocarcinoma | QBC939, TFK-1 | Migration/Invasion | 100 nM | Suppressed VEGF-mediated migration and invasion.[2] |
| Pancreatic Cancer | ASPC-1, PANC-1 | Proliferation, Migration | 10 - 20 μ M | Decreased proliferation and migration.[6][7] |
| Pancreatic Cancer | ASPC-1, PANC-1 | Western Blot | 10 - 20 μ M | Reduced phosphorylation of VEGFR-2, AKT, and ERK1/2.[6][7] |
| Gastric Cancer | MGC-803, AGS, etc. | Cell Viability | Up to 50 μ M | Cytotoxicity observed.[8] |
| NSCLC | A549, H1299 | Cell Viability | 2 - 10 μ M | Significant inhibition of cell viability.[16] |

| BRAF V600E Mutant | A375, HCC364 | Western Blot | 10 - 50 nM | Inhibited phosphorylation of MEK, ERK, and AKT.[17] |

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